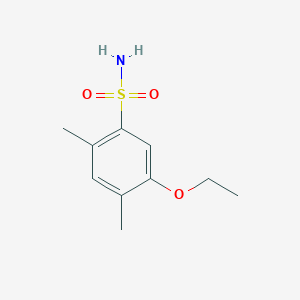
6,8-difluoro-N-phenyl-4-quinolinamine
説明
6,8-difluoro-N-phenyl-4-quinolinamine is a useful research compound. Its molecular formula is C15H10F2N2 and its molecular weight is 256.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.08120465 g/mol and the complexity rating of the compound is 294. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photophysical and Phototoxic Properties
Research on fluorinated quinolones, closely related to 6,8-difluoro-N-phenyl-4-quinolinamine, reveals their significant photophysical properties and potential phototoxic effects. The photochemistry of some fluorinated 7-amino-4-quinolinone-3-carboxylic acids, which are structurally similar and used as antibacterials, shows that these compounds undergo heterolytic defluorination, leading to the generation of aryl cations in solution. This photodecomposition pathway suggests a possible mechanism for their phototoxic effects, offering insights into the photostability and photoreactivity of closely related compounds like this compound (Fasani et al., 1999).
Optical and Nonlinear Optical (NLO) Properties
Quinoline derivatives exhibit promising perspectives in biological and nonlinear optical research. Arylated quinolines synthesized through Pd-catalyzed Suzuki–Miyaura cross-coupling reactions have been assessed for their spectral IR, UV–Vis, NMR properties, and NLO characteristics. The study found that these compounds possess significant molecular stability and electron-donating capabilities, along with notable NLO properties, making them potential candidates for technology-related applications (Khalid et al., 2019).
Luminescent and Magnetic Properties
Research involving lanthanide complexes based on an 8-hydroxyquinoline derivative, which shares structural features with this compound, demonstrates unique luminescence and magnetic properties. These complexes show characteristic luminescence and, in some cases, slow magnetic relaxation behavior, indicating potential applications in photoluminescent materials and magnetic devices (New Journal of Chemistry, 2018).
Antileishmanial Activity
The antileishmanial activity of 8-quinolinamine derivatives highlights the therapeutic potential of compounds structurally related to this compound. A study investigating the synthesis and activity of such derivatives against Leishmania donovani infections in hamsters found that specific structural modifications could enhance their potency and reduce toxicity, suggesting a pathway for developing new antileishmanial agents (Johnson & Werbel, 1983).
Photoluminescence of Boron Quinolinate Compounds
Investigations into the electronic and luminescent behavior of boron quinolinate compounds, related to this compound, in various organic light-emitting device structures have provided insights into their potential as emissive materials. Studies have shown that these compounds exhibit red-shifted exciplex emission and possess unique electroluminescence properties, underscoring their applicability in the development of optical devices (Hellstrom et al., 2008).
特性
IUPAC Name |
6,8-difluoro-N-phenylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2/c16-10-8-12-14(19-11-4-2-1-3-5-11)6-7-18-15(12)13(17)9-10/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWOYLLQOPYLEOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=C3C=C(C=C(C3=NC=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}piperidine](/img/structure/B4503279.png)
![2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-6-[4-(methylsulfanyl)phenyl]-3(2H)-pyridazinone](/img/structure/B4503285.png)
![3-{[(3-chlorophenoxy)acetyl]amino}benzamide](/img/structure/B4503286.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B4503293.png)
![N-[(2-CHLORO-6-FLUOROPHENYL)METHYL]-2-METHYL-N-(PYRIDIN-2-YL)BENZAMIDE](/img/structure/B4503297.png)
![4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B4503299.png)
![2-(butan-2-yl)-N-[2-(1H-imidazol-4-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B4503302.png)
![N-[2-(1-methyl-4-piperidinyl)ethyl]-3-(phenylthio)propanamide](/img/structure/B4503306.png)

![2-{[(2-methylphenyl)acetyl]amino}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4503325.png)

![1-benzyl-N-[2-(2-methylphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B4503346.png)
![N-(3,3-diphenylpropyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B4503363.png)
![N-[3-(5-methoxy-1H-indol-1-yl)propanoyl]-beta-alanine](/img/structure/B4503370.png)
